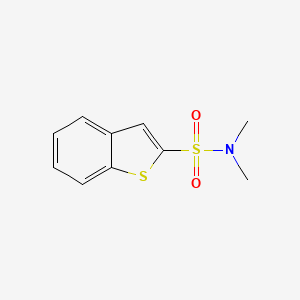

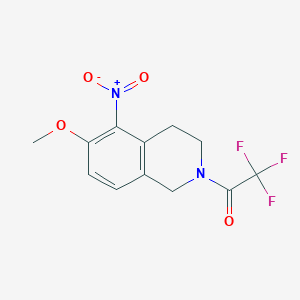

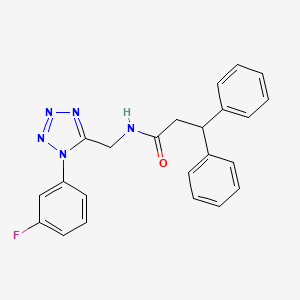

![molecular formula C16H14N4O3 B2552952 1-(Benzo[d][1,3]dioxol-5-yl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea CAS No. 1396783-68-8](/img/structure/B2552952.png)

1-(Benzo[d][1,3]dioxol-5-yl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of heterocyclic compounds, such as 1-(Benzo[d][1,3]dioxol-5-yl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea, often involves cyclization reactions. For instance, the thermolysis of 6-(benzylidenehydrazino)uracil derivatives typically results in the formation of pyrazolo[3,4-d]pyrimidine derivatives through oxidative cyclization . Additionally, a facile synthesis method for benzo-1,3-dioxolo-fused heterocycles has been demonstrated, which could potentially be adapted for the synthesis of the compound . Moreover, a novel one-pot synthesis approach for related heterocyclic compounds has been reported, which may offer insights into the synthesis of the target molecule .

Molecular Structure Analysis

The molecular structure of related heterocyclic compounds has been characterized using various spectroscopic techniques and single-crystal X-ray diffraction . For example, the crystal structure of a pyrazole derivative was determined, revealing a twisted conformation between the pyrazole and thiophene rings . Such structural analyses are crucial for understanding the geometry and electronic properties of the molecule, which can be further optimized using density functional theory (DFT) calculations .

Chemical Reactions Analysis

The reactivity of urea derivatives in forming complexes with other molecules has been studied, highlighting the importance of intramolecular hydrogen bonding in the association process . This information could be relevant when considering the chemical reactions of this compound with other molecules, as the presence of urea functionalities may influence its reactivity and the formation of complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar heterocyclic compounds have been extensively characterized. For instance, the thermal stability of a pyrazole derivative was assessed using thermogravimetric analysis, and its electronic structure was investigated through various computational methods . These studies provide a foundation for predicting the properties of this compound, such as its stability, electronic distribution, and potential nonlinear optical properties.

Scientific Research Applications

Chemical and Biological Properties

This compound belongs to a class of molecules with significant importance in chemical and biological research. The structural features of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea suggest potential applications in medicinal chemistry, given its urea moiety, which is known for unique hydrogen bonding capabilities. These properties make it a valuable functional group for drug-target interactions, leading to its incorporation in small molecules displaying a broad range of bioactivities. Ureas have been recognized for their applicability in drug design, modulating selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules (Jagtap, Kondekar, Sadani, & Chern, 2017).

Synthesis and Application in Heterocyclic Chemistry

The synthesis and application in heterocyclic chemistry of compounds containing urea and pyrazolo[1,5-a]pyrimidine scaffolds have been explored extensively. These compounds have demonstrated a wide range of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists, showcasing the versatility and potential of this class of molecules in drug discovery. The structure-activity relationship (SAR) studies on pyrazolo[1,5-a]pyrimidine derivatives emphasize the room for further exploration by medicinal chemists to develop potential drug candidates (Cherukupalli et al., 2017).

Role in Kinase Inhibition

Pyrazolo[1,5-a]pyrimidine, a part of the molecule's structure, is known for its role in kinase inhibition. Kinase inhibitors play a crucial role in cancer therapy by blocking the signals that tumors need to grow. The pyrazolo[3,4-b]pyridine scaffold, closely related to the pyrazolo[1,5-a]pyrimidine, has been highlighted for its versatility in binding with kinases through multiple modes. This functionality underscores the importance of such scaffolds in the design of new therapeutic agents targeting a broad range of kinase-related disorders (Wenglowsky, 2013).

properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3/c21-16(19-12-4-5-14-15(7-12)23-10-22-14)17-8-11-9-18-20-6-2-1-3-13(11)20/h1-7,9H,8,10H2,(H2,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXRJXFGUZJCNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=C4C=CC=CN4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

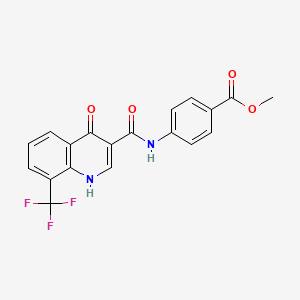

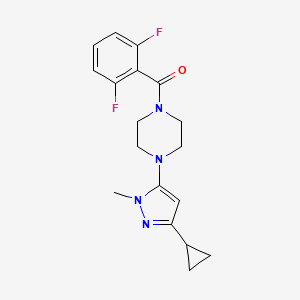

![rac-(2R,3R)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B2552869.png)

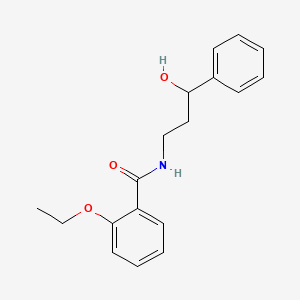

![6-[5-(4-Fluorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2552881.png)

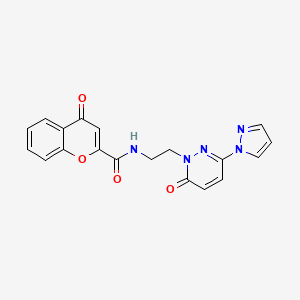

![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B2552884.png)

![N-(2-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2552888.png)